molecular formula C17H32O B14387590 Heptadec-9-YN-1-OL CAS No. 88109-74-4

Heptadec-9-YN-1-OL

Cat. No.: B14387590
CAS No.: 88109-74-4
M. Wt: 252.4 g/mol
InChI Key: DQMGIGVBXIIVSB-UHFFFAOYSA-N
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Description

Heptadec-9-YN-1-OL: is an organic compound belonging to the class of long-chain fatty alcohols. It is characterized by the presence of a triple bond at the ninth carbon atom and a hydroxyl group at the first carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptadec-9-YN-1-OL can be synthesized through several methods. One common approach involves the alkylation of lithium (trimethylsilyl)acetylide with tetrahydropyranyl-protected ω-bromoalcohols, followed by the cleavage of the trimethylsilyl moiety and the tetrahydropyranyl protecting group. The final step involves copper (II)-catalyzed Eglinton coupling to obtain the desired compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized to ensure high yields and purity, making it suitable for various applications in different industries .

Chemical Reactions Analysis

Types of Reactions: Heptadec-9-YN-1-OL undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the triple bond and the hydroxyl group, which provide reactive sites for different reagents .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include carboxylic acids, ketones, alkanes, alkenes, and halogenated derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of Heptadec-9-YN-1-OL involves its interaction with specific molecular targets and pathways. The compound’s triple bond and hydroxyl group allow it to interact with enzymes and receptors, leading to various biological effects. For example, its anticancer activity is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: Heptadec-9-YN-1-OL is unique due to its specific structure, which provides distinct chemical and biological properties.

Properties

CAS No.

88109-74-4

Molecular Formula

C17H32O

Molecular Weight

252.4 g/mol

IUPAC Name

heptadec-9-yn-1-ol

InChI

InChI=1S/C17H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h18H,2-7,10-17H2,1H3

InChI Key

DQMGIGVBXIIVSB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC#CCCCCCCCCO

Origin of Product

United States

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